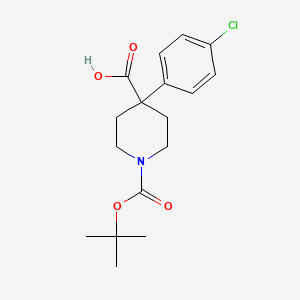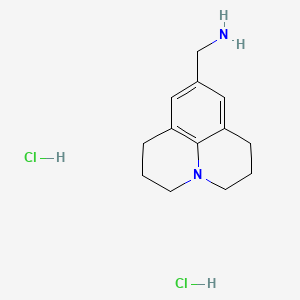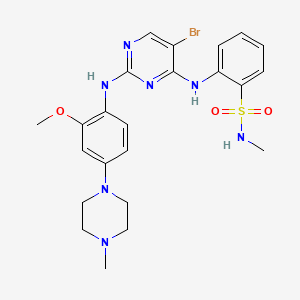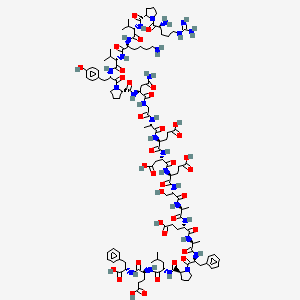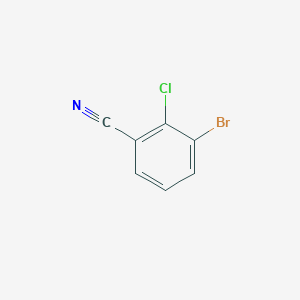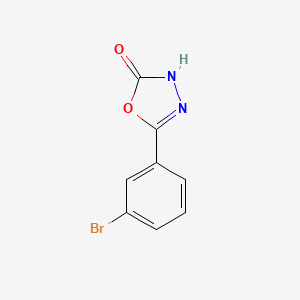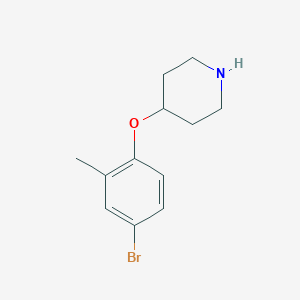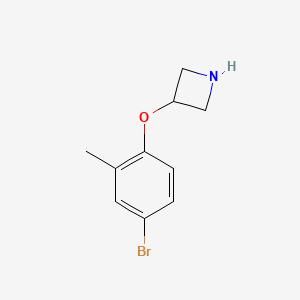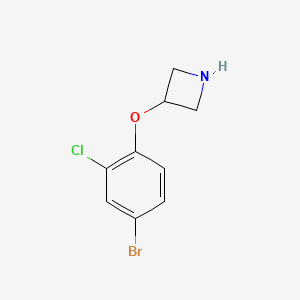
6-(Tert-butyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tert-butyl)pyridin-3-amine is an organic compound with the chemical formula C9H14N2 . It is also known as 3-aminopyridine-6-tert-butyl. This compound belongs to the pyridine family and is extensively used as a ligand in coordination chemistry. The tert-butyl group attached to the pyridine ring enhances the steric and electronic properties of the compound, making it more stable and reactive.
Synthesis Analysis
The synthesis of amines like 6-(Tert-butyl)pyridin-3-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of 6-(Tert-butyl)pyridin-3-amine is represented by the InChI code 1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 . The molecular weight of this compound is 150.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Tert-butyl)pyridin-3-amine include its molecular weight of 150.22 , and it is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Antifungal Drug Development
6-(Tert-butyl)pyridin-3-amine: derivatives have shown promising results as antifungal agents. A study highlighted the effectiveness of a derivative, Probe II, against multidrug-resistant Candida spp. . This compound exhibited potent antifungal activity, with minimum inhibitory concentrations ranging from 4 to 16 µg/mL. It also inhibited the formation of ergosterol, a key component of fungal cell membranes, suggesting its potential as a novel antifungal drug.
Computational Drug Design
The same study utilized in-silico molecular docking and dynamics to predict the interaction of Probe II with fungal proteins . This approach is crucial for the rational design of new drugs, allowing researchers to simulate and optimize interactions at the molecular level before synthesizing compounds.
ADMET Analysis
ADMET: (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is vital for predicting the safety profile of new drugs. The derivative Probe II underwent ADMET analysis to assess its potential toxicity, which is a standard procedure in drug development .
Ergosterol Biosynthesis Inhibition
The inhibition of ergosterol biosynthesis is a targeted approach to combat fungal infections. Probe II was shown to completely inhibit ergosterol formation in yeast cells at concentrations twice the minimum inhibitory concentration, demonstrating its specific action against a critical fungal metabolic pathway .
Resistance to Azole Drugs
The rise of resistance to azole drugs, such as fluconazole and itraconazole, poses a significant challenge in treating fungal infections. The study of 6-(Tert-butyl)pyridin-3-amine derivatives offers a pathway to developing new antifungals that can overcome this resistance .
Potential Treatment for Acute Lymphoblastic Leukaemia
Although not directly linked to 6-(Tert-butyl)pyridin-3-amine , related heterocyclic compounds have been designated as orphan medicines for the treatment of acute lymphoblastic leukaemia in the European Union . This highlights the broader potential of such compounds in therapeutic applications.
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds like 6-(Tert-butyl)pyridin-3-amine is crucial for the development of new pharmaceuticals. These compounds often serve as building blocks for drugs targeting a wide range of biological activities .
Biological Activity Profiling
The diverse biological activities of heterocyclic compounds, including 6-(Tert-butyl)pyridin-3-amine derivatives, make them valuable for profiling against various biological targets. This can lead to the discovery of new therapeutic agents for diseases that currently lack effective treatments .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-tert-butylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIXMWFCKMCQLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291156 |
Source


|
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butyl)pyridin-3-amine | |
CAS RN |
39919-70-5 |
Source


|
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)
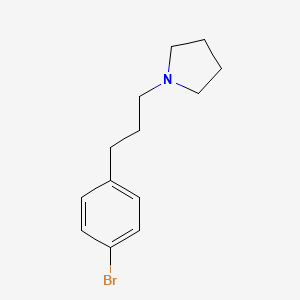
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)
